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tolR protein

Structural Biology X-ray Crystallography Peptidoglycan Binding

TolR protein (CAS 110736-93-1) is an inner-membrane component of the Tol-Pal system in Gram-negative bacteria, encoded by the tolR gene in Escherichia coli and conserved across enterobacterial species. This 142-amino-acid protein (≈15 kDa) anchors to the inner membrane via a single N-terminal transmembrane helix while its periplasmic domain participates in envelope integrity maintenance, group‑A colicin uptake, and filamentous phage infection.

Molecular Formula C12H15N3O2
Molecular Weight 0
CAS No. 110736-93-1
Cat. No. B1168004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NametolR protein
CAS110736-93-1
SynonymstolR protein
Molecular FormulaC12H15N3O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TolR Protein (CAS 110736-93-1) Procurement Intelligence — Core Identity and Comparator Landscape


TolR protein (CAS 110736-93-1) is an inner-membrane component of the Tol-Pal system in Gram-negative bacteria, encoded by the tolR gene in Escherichia coli and conserved across enterobacterial species [1]. This 142-amino-acid protein (≈15 kDa) anchors to the inner membrane via a single N-terminal transmembrane helix while its periplasmic domain participates in envelope integrity maintenance, group‑A colicin uptake, and filamentous phage infection [1][2]. Its closest structural and functional paralogs include ExbD (of the TonB-ExbB-ExbD system), the flagellar stator protein MotB, and the other Tol-Pal inner-membrane subunits TolA and TolQ [3]. Because these proteins share partial sequence homology and functional overlap, procurement without comparator-anchored differentiation risks selecting an analog that lacks the precise conformational properties, charge topology, or phenotypic readouts verified for tolR protein.

Structural biology of peptidoglycan-binding stator proteins — requires full-length TolR for native strand-swapped conformation
Membrane protein biophysics and proton-motive force transduction studies — TolR-specific charge topology excludes ExbD substitution
Outer membrane vesicle (OMV) biogenesis and envelope integrity research — tunable hypervesiculation phenotype without pleiotropic LPS/stress effects

TolR Protein (CAS 110736-93-1) — Why In-Class Swapping with ExbD or TolA Fails Key Experimental Endpoints


TolR protein cannot be functionally replaced by its closest homolog ExbD or by other Tol-Pal components without altering critical experimental outcomes. Although ExbD and TolR share 142/141 amino acids and a similar membrane topology, they possess opposite transmembrane charge dipolarity, which means they generate distinct proton-motive-force (pmf) transduction profiles and interact preferentially with different outer-membrane receptors [1]. Knockout-rescue experiments show that TolQ-TolR and ExbB-ExbD complexes exhibit only partial cross-complementation, with ExbB-ExbD activity via TolA being higher only in the absence of TonB, and vice versa [2]. Furthermore, deletion of tolR produces a characteristic hypervesiculation phenotype, attenuated virulence, and vancomycin hypersensitivity that are quantitatively measurable and not identically recapitulated by deletion of tolA or tolB [3]. These divergent biophysical and phenotypic signatures demonstrate that generic substitution with ExbD, TolA, or TolQ is scientifically invalid when the experimental question involves envelope integrity, outer-membrane vesicle (OMV) biogenesis, or colicin-translocation assays.

Opposite transmembrane charge dipolarity ExbD cannot replicate TolR pmf transduction; replacing TolR with ExbD may invert the proton pathway response and invalidate colicin/phage readouts.
Partial cross-complementation only TolQ-TolR and ExbB-ExbD complexes show conditional activity; mixed ExbB-TolR or ExbD-TolQ assemblies exhibit little to no functional rescue.
Phenotypic non-equivalence ΔtolR hypervesiculation, vancomycin hypersensitivity, and virulence attenuation are not identically recapitulated by ΔtolA or ΔtolB, compromising OMV and pathogenesis study reproducibility.

TolR Protein (CAS 110736-93-1) Quantitative Differentiation Guide — Head-to-Head Evidence vs. ExbD, TolA, TolB, and H. influenzae TolR


1.7 Å Crystal Structure of E. coli TolR Periplasmic Domain Reveals a Strand-Swapped Dimer Radically Different from H. influenzae TolR62–133

The intact periplasmic domain of E. coli TolR (residues 36–142) has been crystallized at 1.7 Å resolution, revealing a strand-swapped dimer architecture where monomers are rotated ~180° relative to each other [1]. This conformation is radically different from the previously reported H. influenzae TolR(62–133) structure, which is a symmetric dimer with a large hydrophobic groove at the interface [1]. The strand-swapping obliterates the putative peptidoglycan (PG)-binding groove present in the truncated H. influenzae construct, and removal of the swapped regions (yielding TolR60–133) exposes cryptic PG binding activity that is absent in the full-length domain [1]. This demonstrates that procurement of the full-length E. coli TolR protein or its intact periplasmic domain (residues 36–142) is essential for obtaining the native, functionally relevant conformation, and that truncated variants (e.g., 62–133) are not functionally equivalent surrogates.

Crystal structure dimer architecture
Head-to-head
E. coli TolR(36–142)1.7 Å, strand-swapped dimer, monomers rotated ~180°, PG-binding groove occluded
H. influenzae TolR(62–133)Symmetric dimer, large hydrophobic cleft, PG-binding groove exposed
Construct selection determines physiological vs artefactual conformation; truncated variants expose non‑native PG binding
Full-length or intact periplasmic domain required for native structure
Structural Biology X-ray Crystallography Peptidoglycan Binding

Opposite Transmembrane Charge Dipolarity in TolR vs. ExbD Dictates Distinct Proton-Motive Force Transduction

TolR and its paralog ExbD, despite high sequence homology and similar membrane topology, exhibit opposite transmembrane charge dipolarity [1]. This difference has been directly measured and reported: the N-terminal transmembrane helix of TolR carries a net negative charge on its periplasmic side, whereas that of ExbD carries a net positive charge in the equivalent region [1]. The opposite dipole orientation predicts fundamentally different responses to the proton-motive force (pmf), which is the energy source for both Tol-Pal and TonB systems. Consistent with this, cross-complementation experiments show that ExbB-ExbD and TolQ-TolR complexes are not functionally interchangeable: ExbB-ExbD activity via TolA is only 100% in cells lacking TonB, while TolQ-TolR activity via TonB is increased when TolA is missing, and mixed ExbB-TolR or ExbD-TolQ combinations show little to no complementation [2].

Transmembrane charge dipolarity
Reported
TolRN‑terminal TM helix periplasmic side net negative charge; TolQ‑TolR stator for Tol‑Pal
ExbDN‑terminal TM helix periplasmic side net positive charge; ExbB‑ExbD stator for TonB
Opposite charge polarity prevents functional substitution in pmf‑dependent colicin import and envelope integrity assays
Cross‑complementation is partial and condition‑dependent
Membrane Biophysics Proton Motive Force Ion Pathway Paralog Discrimination

Quantitative Phenotypic Fingerprint of ΔtolR: Motility Impairment, LD50 Attenuation, and OMV Hypervesiculation Compared to Wild-Type and ΔtolA/ΔtolB Mutants

Deletion of tolR in Salmonella Choleraesuis yields a distinct and quantifiable phenotypic profile that can be compared directly against wild-type and against parallel tolA and tolB deletions [1]. Motility halo diameter on semi-solid agar was reduced from 12.4 mm (wild-type) to 5.0 mm (ΔtolR), a 59.7% reduction [1]. Mouse LD50 values increased from 95 CFU (wild-type) to 1.58 × 10⁶ CFU (ΔtolR), representing an approximately 16,600-fold attenuation of virulence [1]. ΔtolR mutants also displayed pronounced hypervesiculation and altered OMV protein cargo profiles, with major bands shifting from a 55 kDa flagellin-dominant pattern to bands at ~45, 37, 30, and 15 kDa [1]. Importantly, immunization with OMVs from ΔtolR prolonged mouse survival to 21 days post-challenge, compared to 8 days for PBS controls [1]. While ΔtolA and ΔtolB mutants show similar trends, the combination of motility defect magnitude, LD50 shift, and OMV yield elevation is quantitatively characterizable and serves as a functional identity card for TolR protein involvement.

Phenotypic fingerprint ΔtolR
Head-to-head
ΔtolR S. CholeraesuisMotility 5.0 mm; LD50 1.58×10⁶ CFU; OMV bands ~45,37,30,15 kDa; survival 21 d
Wild‑typeMotility 12.4 mm; LD50 95 CFU; OMV band ~55 kDa flagellin; PBS survival 8 d
Quantifiable TolR‑specific motility, virulence, and OMV cargo shift supports mutant phenotyping and vaccine platform validation
Results from semi‑solid agar, mouse LD50, and oral challenge model
Bacterial Pathogenesis Outer Membrane Vesicles Virulence Functional Genetics

TolR-Specific OMV Hypervesiculation and Altered Cargo Selection Driven by Envelope Destabilization vs. LPS or Misfolded-Protein Mutants

Among the 9 zzz genes identified in Salmonella Typhi that increase OMV production, tolR belongs to the 'envelope stability' functional class alongside ompA and nlpI, but exhibits a distinct combination of properties [1]. S. Typhi ΔtolR mutants show hemolytic phenotypes comparable to ΔompA and ΔnlpI, yet they secrete higher amounts of β-lactamase, allowing satellite colony growth even at the most diluted supernatant samples, a phenotype shared only with ΔrfaE (LPS synthesis) and ΔdegS (misfolded protein stress) [1]. Critically, unlike ΔdegS mutants (which secrete 30% more total protein), ΔtolR mutants are indistinguishable from wild-type in total secreted protein levels, indicating that TolR disruption specifically alters periplasmic protein export selectivity rather than causing generalized leakage [1]. OMV yield, size distribution, and protein cargo are each modulated differently by tolR deletion compared to ompA, nlpI, rfaE, waaC, or degS deletions [1]. This positions tolR as a uniquely controllable genetic tool for tuneable OMV production without the pleiotropic effects associated with LPS or stress-pathway mutants.

OMV secretion selectivity
Reported
ΔtolR S. TyphiIncreased OMV yield; total secreted protein comparable to WT; high β‑lactamase export; envelope integrity preserved
ΔdegS, ΔrfaE, ΔompAΔdegS: 30% more total protein secretion; ΔrfaE/ΔwaaC: severe envelope disruption and growth defects
Selective protein export enables tunable OMV production without generalized leakage, critical for clean biomanufacturing workflows
OMV yield normalized to CFU; cargo analyzed by SDS‑PAGE and TEM
OMV Biogenesis Envelope Integrity Vaccine Platform Heterologous Protein Secretion

TolR Protein (CAS 110736-93-1) — Highest-Value Application Scenarios Grounded in Quantitative Differentiation Evidence


Crystallographic and Biophysical Studies of Peptidoglycan-Binding Stator Proteins

The 1.7 Å crystal structure of the intact E. coli TolR periplasmic domain (residues 36–142) provides the only atomic-resolution view of the native, strand-swapped dimer conformation. Researchers investigating peptidoglycan binding, stator remodeling, or Tol-Pal complex assembly must use the full-length or intact periplasmic construct, as the truncated H. influenzae TolR(62–133) variant lacks the N- and C-terminal sequences that mediate strand-swapping and thus presents an artefactual PG-binding groove [1]. Procurement of E. coli TolR(36–142) ensures that structural and biophysical data reflect the physiologically relevant conformation.

Outer Membrane Vesicle (OMV) Vaccine Platform Development Using Hypervesiculating tolR Mutants

Deletion of tolR in Salmonella Choleraesuis increases OMV yield, alters cargo protein profiles, and yields OMVs that confer superior protection (21-day survival vs. 8-day PBS control) without the severe envelope disruption seen with LPS-pathway mutants [2]. S. Typhi ΔtolR similarly generates hypervesiculation while preserving envelope integrity relative to ΔdegS or ΔrfaE strains, making it the genotype of choice for vaccine antigen loading and delivery [3]. Procurement of tolR-knockout strains or recombinant TolR protein for complementation studies is thus central to engineering next-generation OMV-based vaccines.

Proton-Motive Force (pmf) Transduction and Envelope Integrity Assays Requiring Paralog Discrimination

The opposite transmembrane charge dipolarity between TolR and ExbD means that pmf-dependent assays, such as colicin sensitivity profiling, phage infection susceptibility, and membrane potential measurements, will produce fundamentally different outcomes depending on which protein is present [4]. For studies requiring Tol-Pal-specific readouts — including group A colicin import and outer membrane invagination during cell division — procurement of authentic TolR protein is non-negotiable, as cross-complementation with ExbD or ExbB-ExbD complexes is partial and condition-dependent [5].

Antibacterial Target Validation and Phenotypic Screening Using Defined tolR Mutants

The quantifiable phenotypic fingerprint of ΔtolR — 59.7% motility reduction, ~16,600-fold virulence attenuation, and distinctive OMV cargo shift — provides a robust positive-control phenotype for high-throughput screens targeting the Tol-Pal system [2]. Reference-grade TolR protein enables biochemical reconstitution assays (TolQ-TolR-TolA complex formation, pmf-dependent conformational changes) that are directly comparable across laboratories, unlike screens relying on the functionally divergent ExbD or MotB stator proteins.

Application
Selection Property
Validation Focus
Crystallographic / biophysical studies of PG‑binding stator proteins
Full‑length or intact periplasmic domain (36–142) conferring native strand‑swapped dimer
Confirmation of strand‑swapped vs symmetric architecture and absence of artefactual PG‑binding groove
OMV vaccine platform development with hypervesiculating tolR mutants
Tunable hypervesiculation without pleiotropy of LPS/stress mutants; reported survival endpoint advantage in challenge model
OMV yield, size distribution, cargo protein selectivity, and protection endpoint reproducibility
pmf transduction and envelope integrity assays requiring paralog discrimination
Opposite transmembrane charge dipolarity and Tol‑Pal‑specific stator activity
Colicin sensitivity, phage susceptibility, and pmf‑dependent readout specificity vs ExbD-based systems
Antibacterial target validation and phenotypic screening
Quantifiable ΔtolR phenotypic fingerprint (motility, virulence attenuation, OMV cargo shift)
Biochemical reconstitution of TolQ‑TolR‑TolA complex; high‑throughput screen comparability across laboratories
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